N-[3-(Methylsulfanyl)propyl]aniline
Beschreibung
N-[3-(Methylsulfanyl)propyl]aniline is an organosulfur compound featuring a propyl chain with a methylsulfanyl (-SMe) group at the 3-position and an aniline moiety. These analogs are critical in materials science, catalysis, and pharmaceuticals, highlighting the importance of substituent-driven functionalization .
Eigenschaften
CAS-Nummer |
74148-98-4 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
N-(3-methylsulfanylpropyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI-Schlüssel |
NWGTXNYNUSBKME-UHFFFAOYSA-N |
SMILES |
CSCCCNC1=CC=CC=C1 |
Kanonische SMILES |
CSCCCNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Variations
The table below compares N-[3-(Methylsulfanyl)propyl]aniline with key analogs, emphasizing substituent effects on properties and applications:
Key Research Findings
Silane-Based Analogs :
- N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) improves interfacial adhesion in hemp/polypropylene composites, increasing tensile strength by 30% compared to untreated fibers .
- The triethoxysilyl variant exhibits higher thermal stability but slower hydrolysis, making it suitable for long-term adhesive applications .
- Aryl-Substituted Analogs: Tolyl-substituted derivatives (e.g., N-(2-(o-Tolyl)propyl)aniline) show steric effects during synthesis, leading to lower yields (7%) compared to linear isomers (26–66%) . Methanesulfonyl and phenoxyethoxy derivatives (e.g., 4-Methanesulfonyl-N-(3-phenylpropyl)aniline) are prioritized in drug discovery for their bioavailability and ease of functionalization .
Market Trends :
Substituent-Driven Performance Differences
- Silyl vs.
- Aryl vs. Alkoxy Chains :
- Aryl substituents (e.g., tolyl) increase steric bulk, affecting reaction kinetics, while alkoxy groups (e.g., methoxyethoxy) improve solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(Methylsulfanyl)propyl]aniline, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(methylsulfanyl)propyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous THF or DMF can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity to >95%. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) is critical .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the aniline aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl group (δ 2.1–2.3 ppm, singlet), and propyl chain protons (δ 1.6–3.0 ppm). ¹³C NMR confirms the sulfur-linked methyl group (δ 15–18 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Retention times typically range 8–10 minutes under optimized conditions .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The methylsulfanyl (–SCH₃) group acts as a weak electron-donating substituent, altering the electron density of the aniline ring. This enhances nucleophilic aromatic substitution (NAS) reactivity at the para position. DFT calculations (B3LYP/6-31G*) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) demonstrates regioselectivity. Contrast with analogs lacking the –SCH₃ group (e.g., N-[3-(morpholinyl)propyl]aniline) highlights its unique reactivity .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. If twinning or disorder is observed (common in flexible propyl chains), employ:
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
- Alternative space groups : Test P2₁/c vs. P1 symmetry to resolve ambiguity.
- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). The methylsulfanyl group may form hydrophobic interactions or weak hydrogen bonds.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values for validation .
Q. What challenges arise when incorporating this compound into epoxy composites, and how are they addressed?
- Methodological Answer : The compound’s silane-modified analogs (e.g., N-[3-(Trimethoxysilyl)propyl]aniline) enhance adhesion in epoxy-BN composites. Challenges include:
- Phase separation : Mitigated by functionalizing boron nitride (BN) with the compound via sonication in ethanol.
- Interfacial phonon scattering : Add silica nanoparticles as “bridges” between BN and the polymer matrix, improving thermal conductivity by 30–40% .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
